2-Octenal

Descripción

2-Octenal, (2Z)- has been reported in Arctostaphylos uva-ursi with data available.

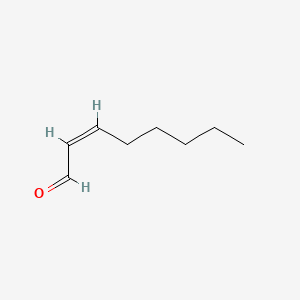

Structure

3D Structure

Propiedades

Número CAS |

20664-46-4 |

|---|---|

Fórmula molecular |

C8H14O |

Peso molecular |

126.20 g/mol |

Nombre IUPAC |

(Z)-oct-2-enal |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6- |

Clave InChI |

LVBXEMGDVWVTGY-SREVYHEPSA-N |

SMILES isomérico |

CCCCC/C=C\C=O |

SMILES canónico |

CCCCCC=CC=O |

Punto de ebullición |

84.00 to 86.00 °C. @ 19.00 mm Hg |

Densidad |

0.835-0.845 |

Otros números CAS |

20664-46-4 2363-89-5 |

Descripción física |

Liquid Colourless to slightly yellow liquid; Fatty, green aroma |

Pictogramas |

Irritant |

Solubilidad |

Slightly soluble in water; Soluble in most fixed oils Soluble (in ethanol) |

Sinónimos |

2-octenal 2-octenal, (E)-isomer 2-octenal, (Z)-isome |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Octenal: Chemical Properties and Structure Elucidation

Introduction

This compound, an alpha,beta-unsaturated aldehyde, is a significant compound with applications in the flavor and fragrance industries and as a chemical intermediate.[1] Its characteristic fatty, green, and citrus-like aroma makes it a valuable component in various formulations.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed methodologies for its structure elucidation, and insights into its role in biological signaling pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is classified as a medium-chain aldehyde, containing a carbon chain of eight atoms with a double bond conjugated to the aldehyde functional group.[2][3] This conjugated system is responsible for its characteristic reactivity. The most common isomer is (E)-2-Octenal, also known as trans-2-Octenal.

Quantitative Data

The physical and chemical properties of (E)-2-Octenal are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [4] |

| Molecular Weight | 126.20 g/mol | [2][5] |

| CAS Number | 2548-87-0 ((E)-isomer) | [4][6] |

| Appearance | Colorless to pale yellow liquid | [1][7] |

| Odor | Fatty, green, with citrus notes | [1][8] |

| Boiling Point | 84-86 °C at 19 mm Hg | [6] |

| Density | 0.846 g/mL at 25 °C | [6] |

| Refractive Index | 1.449 - 1.455 at 20 °C | [8][9] |

| Flash Point | 68.33 °C (155.00 °F) | [8][9] |

| Solubility | Not miscible or difficult to mix in water. Soluble in alcohol and fixed oils. | [5][6] |

| Vapor Pressure | 0.596 mm Hg | [10] |

Structure Elucidation

The structure of this compound is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

The following table summarizes the key spectroscopic data for (E)-2-Octenal.

| Spectroscopic Technique | Key Observations | Reference(s) |

| ¹H NMR (in CDCl₃) | Signals corresponding to aldehydic, vinylic, and aliphatic protons. | [11][12] |

| ¹³C NMR | Signals for carbonyl, vinylic, and aliphatic carbons. | [5] |

| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation patterns. Key fragments at m/z 41, 55, 70, 83. | [5] |

| Infrared Spectroscopy | Characteristic absorption bands for C=O (aldehyde), C=C (alkene), and C-H bonds. | [13] |

Experimental Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A standard carbon NMR spectrum is acquired. Proton decoupling is typically used to simplify the spectrum.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to assign the structure.

3.2.2. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification.

-

Ionization: Electron Ionization (EI) is a common method used for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

3.2.3. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory is used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Spectrum Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The absorption bands are correlated to specific functional groups (e.g., C=O stretch for the aldehyde, C=C stretch for the alkene).

Synthesis of (E)-2-Octenal

A representative synthesis of (E)-2-Octenal is described below.[7]

Experimental Protocol

Materials:

-

Enol derivative (1.0 mmol)

-

CuPF₆(CH₃CN)₄ (18.4 mg, 0.05 mmol)

-

Di-tert-butyl ethylenediamine (B42938) (11.0 µL, 0.05 mmol)

-

4-Dimethylaminopyridine (B28879) (24.4 mg, 0.20 mmol)

-

Dichloromethane (B109758) (4 mL)

-

4Å molecular sieves (100 mg)

-

10% NaHSO₄ aqueous solution

-

Anhydrous MgSO₄

Procedure:

-

In a nitrogen-filled glove box, an enol derivative, CuPF₆(CH₃CN)₄, di-tert-butyl ethylenediamine, and 4-dimethylaminopyridine are added to a Schlenk tube containing dichloromethane.

-

4Å molecular sieves are added to the mixture, and the tube is sealed.

-

The atmosphere in the reaction vessel is replaced with oxygen at a constant pressure of 1 atmosphere.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched by the addition of 15 mL of 10% NaHSO₄ aqueous solution.

-

The product is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under vacuum to yield (E)-2-Octenal.

Synthesis Workflow

Caption: A simplified workflow for the synthesis of (E)-2-Octenal.

Biological Significance and Signaling Pathways

Alpha,beta-unsaturated aldehydes, such as this compound, are not only flavor and fragrance compounds but also potent signaling molecules that can be generated endogenously from lipid peroxidation.[14] They are known to induce the expression of phase II detoxifying enzymes, primarily through the Nrf2-EpRE signaling pathway.[14]

These electrophilic compounds can react with nucleophilic residues in proteins, such as cysteine, leading to the activation of various signaling cascades.[15] The activation of the JNK pathway is also implicated in the cellular response to these aldehydes.[15]

Nrf2-EpRE Signaling Pathway Activation

Caption: Activation of the Nrf2-EpRE pathway by this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with care.[16][17] It is recommended to wear protective gloves, eye protection, and work in a well-ventilated area.[18] Store in a cool, dry place away from heat and open flames.[19] In case of contact with skin or eyes, rinse thoroughly with water.[18]

Conclusion

This compound is a versatile molecule with important applications and biological activities. A thorough understanding of its chemical properties and the ability to elucidate its structure are crucial for its effective use in research and development. The methodologies and data presented in this guide provide a solid foundation for professionals working with this compound. Further research into its specific roles in signaling pathways could unveil new therapeutic or industrial applications.

References

- 1. Trans-2-octenal | 2548-87-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Oct-2-enal | C8H14O | CID 16900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB002940) - FooDB [foodb.ca]

- 4. This compound, (E)- [webbook.nist.gov]

- 5. (E)-2-Octenal | C8H14O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-2-Octenal | 2548-87-0 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. (E)-2-octenal, 2548-87-0 [thegoodscentscompany.com]

- 9. This compound, 2363-89-5 [thegoodscentscompany.com]

- 10. trans-2-Octenal - Hazardous Agents | Haz-Map [haz-map.com]

- 11. (E)-2-Octenal(2548-87-0) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. (E)-2-Octenal(2548-87-0) IR Spectrum [chemicalbook.com]

- 14. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactive oxygen species and α,β-unsaturated aldehydes as second messengers in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. prod.adv-bio.com [prod.adv-bio.com]

- 17. fishersci.com [fishersci.com]

- 18. aurochemicals.com [aurochemicals.com]

- 19. chemicalbull.com [chemicalbull.com]

The Occurrence and Biosynthesis of 2-Octenal in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Octenal, a volatile C8 aldehyde, is a naturally occurring compound found in a variety of plant species, contributing to their characteristic aromas and defense mechanisms. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and occurrence of 2-octenal (B7820987) in plants. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and an exploration of its potential role in plant signaling pathways. This document is intended to serve as a comprehensive resource for researchers in the fields of phytochemistry, drug development, and plant science.

Natural Sources and Occurrence of this compound in Plants

(E)-2-Octenal has been identified as a volatile constituent in a diverse range of plant species, where it contributes to the aromatic profile of their flowers, leaves, and fruits. Its presence has been reported in various commercially and ecologically significant plants. While its distribution is widespread, the concentration of this compound can vary significantly depending on the plant species, the specific plant part, developmental stage, and environmental conditions.

Quantitative Data of (E)-2-Octenal in Various Plant Species

The following table summarizes the reported quantitative data for (E)-2-octenal in different plants. It is important to note that quantitative data for this specific compound is often limited, with many studies focusing on more abundant volatile compounds.

| Plant Species | Family | Plant Part | Concentration of (E)-2-Octenal | Reference(s) |

| Couroupita guianensis Aubl. | Lecythidaceae | Flower Oil | 0.20% | [1] |

| Lonicera japonica Thunb. | Caprifoliaceae | Flowers | Present, but not quantified in most studies. Identified as a key differential volatile organic compound in some geographical origins. | [2] |

| Zingiber officinale Roscoe | Zingiberaceae | Rhizome Oil | Present, but not consistently reported as a major component. | [3] |

| Anthemis aciphylla | Asteraceae | Not Specified | Presence confirmed. | [4] |

| Arctium lappa L. | Asteraceae | Not Specified | Presence confirmed. | [4] |

| Aspalathus linearis (Burm.f.) R.Dahlgren | Fabaceae | Not Specified | Presence confirmed. | [4] |

| Gossypium hirsutum L. | Malvaceae | Not Specified | Presence confirmed. | [4] |

| Humulus lupulus L. | Cannabaceae | Not Specified | Presence confirmed. | [5] |

| Juglans nigra L. | Juglandaceae | Not Specified | Presence confirmed. | [4] |

| Vitis vinifera L. | Vitaceae | Not Specified | Presence confirmed. | [4] |

| Mustard (White) | Brassicaceae | Not Specified | Presence confirmed. | [1] |

| Potato Plant | Solanaceae | Not Specified | Presence confirmed. | [1] |

| Tea Leaf | Theaceae | Not Specified | Presence confirmed. | [1] |

Biosynthesis of (E)-2-Octenal in Plants

The biosynthesis of (E)-2-octenal in plants is primarily linked to the lipoxygenase (LOX) pathway, which is responsible for the production of a variety of fatty acid-derived volatile compounds, often referred to as "green leaf volatiles." This pathway is typically initiated in response to tissue damage, such as herbivory or pathogen attack.

The precursor for C8 aldehydes like this compound is linoleic acid (a C18:2 fatty acid). The key enzymes involved in this pathway are lipoxygenase (LOX) and hydroperoxide lyase (HPL).

The proposed biosynthetic pathway is as follows:

-

Release of Linoleic Acid: Upon tissue damage, linoleic acid is released from cell membranes by the action of lipases.

-

Hydroperoxidation by Lipoxygenase (LOX): LOX catalyzes the dioxygenation of linoleic acid to form a hydroperoxide intermediate. Depending on the specific LOX enzyme, this can result in either 9-hydroperoxyoctadecadienoic acid (9-HPODE) or 13-hydroperoxyoctadecadienoic acid (13-HPODE).

-

Cleavage by Hydroperoxide Lyase (HPL): HPL, a cytochrome P450 enzyme, then cleaves the hydroperoxide. The specificity of the HPL determines the resulting aldehyde. To form a C8 aldehyde like this compound, the cleavage would need to occur at a specific position on the fatty acid chain. The cleavage of 10-hydroperoxy-8,12-octadecadienoic acid, a less common hydroperoxide isomer, has been proposed to yield this compound.

Experimental Protocols

The analysis of volatile compounds like (E)-2-octenal from plant matrices is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol for HS-SPME-GC-MS Analysis of (E)-2-Octenal

This protocol provides a generalized workflow for the extraction and quantification of (E)-2-octenal from plant material. Optimization of parameters such as fiber type, extraction time, and temperature may be necessary for different plant matrices.

3.1.1. Materials and Reagents

-

Fresh or dried plant material

-

Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

(E)-2-Octenal analytical standard

-

Internal standard (e.g., 2-methyl-1-pentanol (B47364) or a suitable deuterated standard)

-

Sodium chloride (NaCl)

3.1.2. Sample Preparation

-

Grind the fresh or dried plant material to a fine powder to increase the surface area for volatile release.

-

Accurately weigh a specific amount of the powdered plant material (e.g., 1-2 g) into a 20 mL headspace vial.

-

Add a known amount of internal standard solution to the vial.

-

Add a small amount of NaCl (e.g., 0.5 g) to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.

-

Immediately seal the vial with a magnetic screw cap.

3.1.3. HS-SPME Extraction

-

Place the sealed vial in a heating block or the autosampler of the GC-MS system.

-

Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.

3.1.4. GC-MS Analysis

-

After extraction, retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS.

-

Desorb the analytes from the fiber onto the GC column. Typical desorption conditions are 250°C for 5 minutes in splitless mode.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms or HP-5ms). A typical temperature program starts at 40°C, holds for a few minutes, and then ramps up to around 250°C.

-

Detect and identify the compounds using the mass spectrometer. (E)-2-Octenal can be identified by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantify the amount of (E)-2-octenal by comparing its peak area to that of the internal standard and using a calibration curve prepared with the analytical standard.

Role in Plant Signaling Pathways

While the role of many volatile organic compounds in plant-plant and plant-insect communication is well-established, the specific signaling functions of (E)-2-octenal are not as extensively studied as those of other green leaf volatiles like (E)-2-hexenal. However, based on the known functions of related aldehydes, several potential roles for (E)-2-octenal in plant signaling can be inferred.

Aldehydes produced through the lipoxygenase pathway are known to act as signaling molecules in plant defense responses. These compounds can induce the expression of defense-related genes in both the damaged plant and in neighboring plants, a phenomenon known as "priming." This prepares the plants for a more rapid and robust defense response upon subsequent attack.

Recent research on the related C6 aldehyde, (E)-2-hexenal, has shown that it can activate early signaling events in plant cells, including an H2O2 burst and an increase in cytosolic calcium concentration. These events are known to be key components of plant defense signaling cascades. It is plausible that C8 aldehydes like (E)-2-octenal could trigger similar signaling pathways.

The general role of lipid-derived aldehydes in plant stress responses is to act as "toxic messengers." At high concentrations, they can be cytotoxic, but at lower, physiological concentrations, they can function as signaling molecules that upregulate stress-responsive genes and activate antioxidant defense systems.

Conclusion

(E)-2-Octenal is a naturally occurring volatile compound in a variety of plants, biosynthesized through the lipoxygenase pathway from linoleic acid. While its presence is documented in numerous species, quantitative data remains limited, highlighting an area for future research. The analysis of (E)-2-octenal is readily achievable using standard analytical techniques such as HS-SPME-GC-MS. Although its specific role in plant signaling is not yet fully elucidated, its structural similarity to other known signaling aldehydes suggests a likely involvement in plant defense responses. Further investigation into the precise signaling cascades triggered by (E)-2-octenal could provide valuable insights for the development of novel crop protection strategies and for understanding the complex chemical ecology of plants.

References

- 1. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 2. Hydroperoxide lyases (CYP74C and CYP74B) catalyze the homolytic isomerization of fatty acid hydroperoxides into hemiacetals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VOLATILE CONSTITUENTS FROM THE FLOWERS OF TWO SPECIES OF HONEYSUCKLE ( LONICERA JAPONICA AND LONICERA CAPRIFOLIUM ) | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 2-Octenal in Insects: A Technical Guide for Researchers

An In-depth Examination of the Putative Lipid-Derived Pathway for the Production of a Key Semiochemical

Introduction

(E)-2-Octenal is a C8 unsaturated aldehyde that plays a significant role in the chemical ecology of numerous insect species, particularly within the order Hemiptera. It functions as a crucial component of defensive secretions and alarm pheromones, contributing to predator deterrence and communication among conspecifics.[1][2] At varying concentrations, it can act as either a repellent or an attractant, highlighting its complex role in mediating insect behavior.[2] Understanding the biosynthetic origins of this important semiochemical is critical for developing novel pest management strategies and for advancing our knowledge of insect biochemistry and evolution. This technical guide provides a comprehensive overview of the current understanding of the 2-octenal (B7820987) biosynthesis pathway in insects, focusing on the strong evidence pointing to its origin from the oxidative cleavage of fatty acids. Detailed experimental protocols for key analytical techniques are also provided to facilitate further research in this area.

While the complete enzymatic pathway for this compound biosynthesis in insects has not been definitively elucidated in a single, comprehensive study, a substantial body of evidence suggests a mechanism analogous to the well-characterized lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway in plants. This proposed pathway involves the enzymatic modification of C18 polyunsaturated fatty acids to produce the C8 aldehyde, this compound.

Proposed Biosynthesis Pathway of this compound in Insects

The biosynthesis of this compound in insects is hypothesized to be a multi-step enzymatic process initiated from common C18 fatty acids, such as linoleic acid or oleic acid, which are abundant in insects.[3][4][5] The proposed pathway involves two key enzymatic steps: lipoxygenation and hydroperoxide cleavage.

-

Lipoxygenation of a C18 Fatty Acid: The initial step is the introduction of a hydroperoxy group into a C18 polyunsaturated fatty acid, such as linoleic acid or oleic acid, by a lipoxygenase (LOX) enzyme. This reaction forms a fatty acid hydroperoxide. In plants, LOXs are known to oxygenate fatty acids at specific positions, and a similar mechanism is proposed for insects.

-

Cleavage by Hydroperoxide Lyase (HPL): The resulting fatty acid hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) . This cleavage is predicted to yield a C8 aldehyde (this compound) and a C10 oxo-acid. While this pathway is well-documented in plants for the production of C6 and C9 aldehydes (the "green leaf volatiles"), direct evidence in insects is still an active area of research.[6][7][8] The presence of both the fatty acid precursors and the aldehyde products in insect scent glands strongly supports this hypothesis.[9]

Quantitative Data on this compound Production

Quantitative analyses of insect secretions have provided valuable data on the abundance of this compound. These studies often utilize gas chromatography-mass spectrometry (GC-MS) to identify and quantify the volatile compounds. The amount of this compound can vary depending on the insect species, developmental stage, and sex.

| Insect Species | Developmental Stage | Sex | (E)-2-Octenal Amount (per individual) | Other Major Aldehydes | Reference(s) |

| Cimex lectularius (Bed Bug) | Nymphal Exuviae (5th instar) | N/A | Decreases over time from an initial amount | (E)-2-Hexenal, 4-oxo-(E)-2-hexenal, 4-oxo-(E)-2-octenal | [10] |

| Cimex lectularius (Bed Bug) | Adult | Male & Female | Attractant at 0.04 µg (in a 1:1 blend with (E)-2-hexenal) | (E)-2-Hexenal | [2] |

| Riptortus pedestris | Nymph | N/A | Present in dorsal abdominal gland secretions | (E)-2-Hexenal, 4-oxo-(E)-2-hexenal | [1] |

| Thasus acutangulus | Nymph | N/A | Present in dorsal abdominal gland secretions | (E)-2-Hexenal, 4-oxo-(E)-2-hexenal | [1] |

| Euschistus biformis | Adult | N/A | Present in metathoracic scent gland secretion | (E)-2-Hexenal, 4-oxo-(E)-2-hexenal | [1] |

Experimental Protocols

Investigating the biosynthesis of this compound in insects requires a combination of techniques to identify the pathway intermediates and the enzymes involved. Below are detailed methodologies for key experiments.

Collection and Analysis of Volatile Compounds using SPME-GC-MS

This protocol is designed for the collection and analysis of volatile compounds, such as this compound, from insect scent glands or headspace.[11][12]

a. Sample Preparation (Solid-Phase Microextraction - SPME):

-

Materials: SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), headspace vials (20 mL) with caps (B75204) and septa, heating block or water bath.[11]

-

Procedure:

-

Place the insect (or dissected scent gland) into a headspace vial.

-

Seal the vial and heat to a temperature that encourages volatilization without degrading the sample (e.g., 60°C).

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

-

Retract the fiber and immediately introduce it into the GC-MS injector for analysis.

-

b. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Parameters:

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all compounds.

-

-

Typical MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z range (e.g., 35-400 amu).

-

-

Data Analysis: Identify compounds by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of authentic standards. Quantify by comparing the peak area of the compound of interest to that of an internal standard.

Tracing the Biosynthetic Pathway with Stable Isotope Labeling

This technique allows for the direct tracing of the metabolic fate of a labeled precursor into the final product.[13][14][15]

-

Materials: Stable isotope-labeled fatty acid (e.g., ¹³C-linoleic acid), artificial diet or method for administering the labeled compound, GC-MS or LC-MS/MS for analysis.

-

Procedure:

-

Label Administration: Incorporate the stable isotope-labeled fatty acid into the insect's diet or administer it via microinjection.

-

Incubation: Allow sufficient time for the insect to metabolize the labeled precursor.

-

Sample Collection: Collect the scent gland or perform a whole-body extraction at various time points.

-

Extraction and Derivatization: Extract the lipids and, if necessary, derivatize the aldehydes to a more stable form for analysis.

-

Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS/MS. Look for the incorporation of the stable isotope into this compound, which will result in a mass shift in its mass spectrum.

-

-

Data Analysis: The degree of isotope incorporation can be used to determine the contribution of the precursor to the final product and to elucidate the biosynthetic pathway.

In Vitro Enzyme Assays

These assays are crucial for identifying and characterizing the specific enzymes involved in the biosynthesis of this compound.

a. Lipoxygenase (LOX) Activity Assay: [16][17]

-

Principle: This assay measures the formation of conjugated dienes, a product of LOX activity, by monitoring the increase in absorbance at 234 nm.

-

Materials: Spectrophotometer, quartz cuvettes, substrate solution (e.g., linoleic acid in buffer), and a crude or purified enzyme extract from insect scent glands.

-

Procedure:

-

Prepare a reaction mixture containing the buffer and substrate.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the increase in absorbance at 234 nm over time.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the hydroperoxide product.

-

b. Hydroperoxide Lyase (HPL) Activity Assay: [7][17]

-

Principle: This assay measures the cleavage of a fatty acid hydroperoxide by monitoring the decrease in absorbance at 234 nm (as the conjugated diene is consumed) or by directly measuring the aldehyde product via GC-MS.

-

Materials: Spectrophotometer or GC-MS, fatty acid hydroperoxide substrate (can be synthesized using a commercial LOX), and the insect enzyme extract.

-

Procedure (Spectrophotometric):

-

Prepare a reaction mixture containing the buffer and the fatty acid hydroperoxide substrate.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the decrease in absorbance at 234 nm over time.

-

-

Procedure (GC-MS):

-

Incubate the enzyme extract with the fatty acid hydroperoxide substrate.

-

Stop the reaction and extract the volatile products using SPME or a solvent.

-

Analyze the products by GC-MS to identify and quantify this compound.

-

Conclusion and Future Directions

The biosynthesis of this compound in insects is a fascinating area of research with significant implications for chemical ecology and pest management. The evidence strongly suggests a pathway involving the oxidative cleavage of C18 fatty acids, likely mediated by lipoxygenase and hydroperoxide lyase enzymes. However, definitive proof of this pathway in insects and the characterization of the specific enzymes involved remain important future research goals.

The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate this pathway. Future studies should focus on:

-

Directly demonstrating LOX and HPL activity in the scent glands of this compound-producing insects.

-

Using stable isotope labeling to unequivocally trace the conversion of specific fatty acids to this compound.

-

Identifying and characterizing the genes encoding the putative LOX and HPL enzymes in these insects.

A complete understanding of the this compound biosynthetic pathway will not only enhance our fundamental knowledge of insect biochemistry but also open new avenues for the development of targeted and environmentally benign pest control strategies.

References

- 1. (E)-2-octenal, 2548-87-0 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fatty Acid Composition and Volatile Constituents of Protaetia brevitarsis Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Chemically Mediated Arrestment of the Bed Bug, Cimex lectularius, by Volatiles Associated with Exuviae of Conspecifics | PLOS One [journals.plos.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. www-pub.iaea.org [www-pub.iaea.org]

- 14. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Lipoxygenase and Hydroperoxide Lyase in Germinating Watermelon Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (E)-2-Octenal: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for (E)-2-Octenal, a medium-chain α,β-unsaturated aldehyde. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize spectroscopic techniques for molecular characterization. This document covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables, detailing experimental protocols, and visualizing analytical workflows.

Molecular Structure

(E)-2-Octenal is an organic compound with the chemical formula C₈H₁₄O. Its structure consists of an eight-carbon chain with a double bond between C2 and C3, and an aldehyde functional group at the C1 position. The "(E)" designation indicates that the alkyl groups are on opposite sides of the double bond (trans configuration).

IUPAC Name: (E)-oct-2-enal Molecular Weight: 126.20 g/mol [1] CAS Number: 2548-87-0[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For (E)-2-Octenal, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Data

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of (E)-2-Octenal is characterized by distinct signals for the aldehydic, vinylic, allylic, and aliphatic protons.

Table 1: ¹H NMR Spectroscopic Data for (E)-2-Octenal

| Assignment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| A | -CHO | 9.50 | Doublet of Triplets (dt) | J(A,C) = 7.8, J(A,B) ≈ 1 |

| B | H-C3 | 6.86 | Doublet of Triplets (dt) | J(B,C) = 15.6, J(B,D) = 6.9 |

| C | H-C2 | 6.12 | Doublet of Triplets (dt) | J(C,B) = 15.6, J(C,A) = 7.8 |

| D | -CH₂- (C4) | 2.33 | Quartet (q) | J(D,B) ≈ 6.9, J(D,E) ≈ 7.4 |

| E | -(CH₂)₃- (C5-C7) | 1.19 - 1.69 | Multiplet (m) | - |

| F | -CH₃ (C8) | 0.90 | Triplet (t) | J(F,E) ≈ 7.0 |

Data sourced from CDCl₃ solvent.[3][4] The large coupling constant (15.6 Hz) between protons B and C confirms the trans (E) configuration of the double bond.[4]

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield.

Table 2: ¹³C NMR Spectroscopic Data for (E)-2-Octenal

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (-CHO) | 194.2 |

| C3 | 158.7 |

| C2 | 133.5 |

| C4 | 32.8 |

| C5 | 31.5 |

| C6 | 28.0 |

| C7 | 22.5 |

| C8 (-CH₃) | 14.0 |

Note: Data represents typical chemical shift values for α,β-unsaturated aldehydes and may vary slightly based on experimental conditions.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Octenal shows characteristic absorptions for the aldehyde and the α,β-unsaturated system.

Table 3: Key IR Absorption Bands for (E)-2-Octenal

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Functional Group |

| C-H stretch (aldehyde) | ~2720 and ~2820 | Medium, Sharp | Aldehyde (-CHO) |

| C=O stretch (conjugated) | 1685 - 1710 | Strong, Sharp | α,β-Unsaturated Aldehyde |

| C=C stretch (alkene) | ~1640 | Medium | Alkene |

| C-H stretch (alkane) | 2850 - 3000 | Strong | Alkyl Chain |

Note: Conjugation lowers the C=O stretching frequency from the typical 1720-1740 cm⁻¹ for a saturated aldehyde.[7][8][9] The presence of two distinct C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹ is highly diagnostic for an aldehyde.[7][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Major Mass Fragments for (E)-2-Octenal (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment Ion | Fragmentation Pathway |

| 126 | ~1.1 | [C₈H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 97 | ~13.7 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 83 | ~61.8 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 70 | ~70.7 | [C₄H₆O]⁺˙ | McLafferty Rearrangement |

| 55 | ~84.6 | [C₄H₇]⁺ | Allylic cleavage |

| 41 | 100.0 | [C₃H₅]⁺ | Allyl cation (Base Peak) |

Data obtained from Electron Ionization (EI) at 70 eV.[1][4] The molecular ion peak is observed at m/z 126, confirming the molecular formula.[4] The fragmentation pattern is characteristic of aliphatic aldehydes, including α-cleavage and the McLafferty rearrangement, which gives rise to the prominent peak at m/z 70.[9][10]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 30-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[11][12]

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[11] Ensure no solid particles are present; filter if necessary.[12]

-

Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming & Tuning: Perform shimming (either manually or automatically) to optimize the magnetic field homogeneity, which sharpens the spectral lines. Tune the probe to the desired nucleus (¹H or ¹³C) to maximize signal reception.[11]

-

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[12]

IR Spectrum Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of neat (undiluted) this compound directly onto the center of the ATR crystal.

-

Data Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrum Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms), which separates the analyte from any impurities.

-

Ionization: As this compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. It is typically bombarded with electrons (Electron Ionization, EI) at a standard energy of 70 eV, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Data Interpretation Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and how the combined data leads to structural elucidation.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. (E)-2-Octenal | C8H14O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (E)- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. (E)-2-Octenal(2548-87-0) 1H NMR spectrum [chemicalbook.com]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

An In-depth Technical Guide to the Physicochemical Properties of (E)-2-Octenal

For Researchers, Scientists, and Drug Development Professionals

(E)-2-Octenal (CAS No: 2548-87-0) is an alpha,beta-unsaturated aldehyde naturally present in various plant essential oils, fruits, and other biological sources.[1][2] It is recognized by its characteristic fatty, green, and cucumber-like aroma and is utilized as a flavoring and fragrance agent.[3][4] Beyond its sensory properties, (E)-2-octenal has garnered scientific interest for its biological activities, including notable antifungal properties.[5][6] This document provides a comprehensive overview of its physicochemical characteristics, analytical methodologies, and a summary of its biological mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of (E)-2-Octenal are summarized below. These parameters are critical for its application in research and development, particularly in formulation, analytical method development, and safety assessments.

Table 1: General and Physical Properties of (E)-2-Octenal

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O | [3][7] |

| Molecular Weight | 126.20 g/mol | [5][8] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Fatty, green, cucumber, herbal, waxy | [3][4] |

| Boiling Point | 84-86 °C @ 19 mmHg | [4][9] |

| Melting Point | 3.5 °C (estimate) | [4] |

| Density | 0.835 - 0.846 g/mL @ 25 °C | [4][5] |

| Refractive Index | 1.449 - 1.455 @ 20 °C | [3][5][9] |

Table 2: Solubility and Partitioning Characteristics of (E)-2-Octenal

| Property | Value | Source(s) |

| Water Solubility | Slightly soluble / Not miscible | [4][5] |

| Solubility in Organic Solvents | Soluble in alcohol and fixed oils | [4] |

| LogP (Octanol/Water Partition Coefficient) | 2.322 - 2.64 | [4][8] |

Table 3: Safety and Handling Information for (E)-2-Octenal

| Property | Value | Source(s) |

| Flash Point | 150 - 155 °F (65.6 - 68.3 °C) | [3][4] |

| Vapor Pressure | 0.59 mmHg @ 25 °C | [5] |

| Vapor Density | >1 (Air = 1) | [4] |

| Stability | Air and light sensitive | [4] |

Biological Activity: Antifungal Mechanism

(E)-2-Octenal has demonstrated significant antifungal activity, particularly against prochloraz-resistant Penicillium italicum, the causative agent of blue mold in citrus fruits.[2][6] Its mechanism of action involves the disruption of critical cellular structures and functions. The primary targets are the cell membrane and mitochondria.[2][6] Treatment with (E)-2-octenal leads to a cascade of events including increased membrane permeability, accumulation of reactive oxygen species (ROS), and subsequent mitochondrial dysfunction, which impairs energy metabolism and leads to fungal cell death.[2][6]

Experimental Protocols

Accurate characterization of (E)-2-Octenal relies on standard analytical techniques. Below are detailed methodologies for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the identification and quantification of volatile compounds like (E)-2-Octenal.

Objective: To separate, identify, and quantify (E)-2-Octenal in a given sample matrix.

Methodology:

-

Sample Preparation: The choice of sample preparation is matrix-dependent.

-

Headspace Solid-Phase Microextraction (HS-SPME): Ideal for isolating volatile analytes from solid or liquid samples.[10]

-

Place the sample in a sealed headspace vial.

-

Equilibrate the vial at a controlled temperature (e.g., 50-80°C) to allow volatiles to partition into the headspace.[11]

-

Expose an appropriate SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined time to adsorb the analytes.

-

Desorb the fiber in the GC inlet.

-

-

Liquid-Liquid Extraction (LLE): Suitable for aqueous samples.

-

Extract the aqueous sample with an immiscible organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Separate the organic layer, concentrate if necessary under a gentle stream of nitrogen, and inject into the GC-MS.

-

-

Derivatization: For enhanced sensitivity and chromatographic performance, aldehydes can be derivatized with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[12]

-

-

GC-MS Parameters (General):

-

GC Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, VF-200ms).[12]

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250°C).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or split, depending on the concentration.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 35-350.

-

Identification: Based on comparison of the acquired mass spectrum with reference spectra from libraries (e.g., NIST) and by comparing the retention index with literature values.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of (E)-2-Octenal, confirming the presence of specific functional groups and the stereochemistry of the double bond.

Objective: To confirm the molecular structure of (E)-2-Octenal.

Methodology:

-

Sample Preparation: Dissolve a pure sample of (E)-2-Octenal (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. Key expected signals include the aldehydic proton, vinylic protons, and aliphatic protons of the hexyl chain. The coupling constants between the vinylic protons are diagnostic for the (E)- or trans-configuration.

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum. Expected signals include the carbonyl carbon, two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the alkyl chain.

-

Data Interpretation: Analyze chemical shifts, integration, and coupling patterns to confirm the complete structure. Spectral data for (E)-2-Octenal is available in public databases for comparison.[1][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Objective: To identify the carbonyl and alkene functional groups in (E)-2-Octenal.

Methodology:

-

Sample Preparation: As a liquid, (E)-2-Octenal can be analyzed neat. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.[5]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Interpretation: Identify characteristic absorption bands. For (E)-2-Octenal, key expected peaks include:

-

A strong C=O stretch for the α,β-unsaturated aldehyde (approx. 1680-1700 cm⁻¹).

-

A C=C stretch for the alkene (approx. 1620-1640 cm⁻¹).

-

C-H stretches for the aldehyde and alkyl chain (approx. 2720, 2830, and 2850-3000 cm⁻¹).

-

A trans C-H bend for the (E)-alkene (approx. 970 cm⁻¹). Reference IR spectra are available for comparison.[14]

-

References

- 1. NP-MRD: Showing NP-Card for (e)-2-octenal (NP0235351) [np-mrd.org]

- 2. a-z.lu [a-z.lu]

- 3. (E)-2-octenal, 2548-87-0 [thegoodscentscompany.com]

- 4. (E)-2-Octenal | 2548-87-0 [chemicalbook.com]

- 5. (E)-2-Octenal | C8H14O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-2-Octenal, a natural flavoring ingredient, suppresses the growth of a prochloraz-resistant Penicillium italicum strain [postharvest.biz]

- 7. 2-Octenal, (E)- [webbook.nist.gov]

- 8. This compound, (E)- (CAS 2548-87-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Oct-2-enal | C8H14O | CID 16900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Characterization of Volatile Flavor Compounds in Supercritical Fluid Separated and Identified in Gurum (Citrulluslanatus Var. colocynthoide) Seed Oil Using HSME and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. (E)-2-Octenal(2548-87-0) 1H NMR spectrum [chemicalbook.com]

- 14. (E)-2-Octenal(2548-87-0) IR Spectrum [chemicalbook.com]

Initial investigations into the biological activity of 2-Octenal

An In-depth Technical Guide on the Initial Investigations into the Biological Activity of 2-Octenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring alpha,beta-unsaturated aldehyde found in various plants and essential oils, has garnered scientific interest due to its diverse biological activities. As a volatile compound, it contributes to the aroma of many foods and beverages but also exhibits potent antimicrobial, antifungal, and insecticidal properties. This technical guide provides a comprehensive overview of the initial investigations into the biological activity of this compound, with a focus on its antimicrobial and cytotoxic effects. It summarizes key quantitative data, details relevant experimental protocols, and visualizes proposed mechanisms of action and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the potential of this compound and related aldehydes.

Introduction

(E)-2-Octenal is an eight-carbon aldehyde with the chemical formula C₈H₁₄O. It is characterized by a reactive α,β-unsaturated carbonyl group, which is believed to be central to its biological effects. This functional group can readily react with nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to cellular dysfunction. This reactivity is a key factor in its observed antimicrobial and cytotoxic activities. This guide will delve into the current understanding of these activities, presenting quantitative data and the experimental methodologies used to ascertain them.

Antimicrobial and Antifungal Activity

This compound has demonstrated significant inhibitory effects against a range of bacteria and fungi, making it a subject of interest as a potential alternative to conventional antimicrobial agents.

Quantitative Data on Antimicrobial and Antifungal Activity

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters used to quantify the antimicrobial and antifungal efficacy of a compound. The following tables summarize the available data for this compound against various microorganisms.

| Organism | Assay Type | Concentration | Result |

| Penicillium italicum (prochloraz-resistant) | MIC | 0.25 mL/L | Inhibition of mycelial growth |

| Penicillium italicum (prochloraz-resistant) | MFC | 0.50 mL/L | Fungicidal action |

| Alternaria alternata | MIC | 0.5 mL/L | Complete inhibition of mycelial growth |

| Botrytis cinerea | MIC | 0.5 mL/L | Complete inhibition of mycelial growth |

| Penicillium digitatum | MIC | 0.5 mL/L | Complete inhibition of mycelial growth |

| Aspergillus niger | MIC | 0.5 mL/L | Complete inhibition of mycelial growth |

| Sclerotium rolfsii | MIC | 50 µL/L | Complete inhibition of mycelial growth |

| Trichophyton mentagrophytes | - | - | Antifungal activity observed |

| Microsporum canis | - | - | Antifungal activity observed |

| Candida spp. | - | - | Antifungal activity observed |

| Aspergillus flavus | - | - | Potent inhibitory effect on growth and aflatoxin B1 production |

| Organism | Assay Type | Concentration | Result |

| Staphylococcus aureus | - | - | Antibacterial activity observed |

| Escherichia coli | - | - | Antibacterial activity observed |

| Proteus vulgaris | - | - | Antibacterial activity observed |

Proposed Mechanism of Antifungal Action

Initial studies suggest that the antifungal activity of this compound against pathogens like Penicillium italicum involves a multi-pronged attack on cellular integrity. The proposed mechanism centers on the disruption of the cell membrane and mitochondrial function, leading to a cascade of events culminating in cell death.

Key steps in the proposed antifungal mechanism include:

-

Cell Membrane Damage: this compound is thought to interact with and disrupt the fungal cell membrane, leading to increased permeability and loss of cellular contents.

-

Mitochondrial Dysfunction: The compound also targets mitochondria, the powerhouse of the cell. This leads to a breakdown in energy metabolism and respiration.

-

Induction of Oxidative Stress: The damage to the mitochondria results in a massive accumulation of Reactive Oxygen Species (ROS) within the fungal hyphae.

-

Cellular Damage and Death: The resulting oxidative stress causes widespread damage to cellular components, leading to twisted and shrunken mycelia and ultimately, cell death.

Caption: Proposed mechanism of antifungal action of this compound.

Cytotoxicity in Mammalian Cells

While beneficial for its antimicrobial properties, the reactivity of this compound also raises considerations for its potential cytotoxicity in mammalian cells, a critical aspect for any therapeutic development.

Quantitative Data on Cytotoxicity

Direct IC₅₀ values for this compound against various cancer cell lines are not extensively documented in the reviewed literature. However, studies on its genotoxic effects have been conducted.

| Cell Line | Assay Type | Concentration | Result |

| Human Lung Epithelial A549 | Genotoxicity | > 40 mg/m³ | Genotoxic effects observed |

The lack of comprehensive IC₅₀ data highlights a significant area for future research to quantify the cytotoxic potential of this compound across a panel of both cancerous and non-cancerous mammalian cell lines.

Theoretical Signaling Pathways in Mammalian Cells

As an α,β-unsaturated aldehyde, this compound can induce oxidative stress in mammalian cells, similar to its effects on fungi. This oxidative stress can, in turn, activate key cellular signaling pathways involved in cellular defense and apoptosis.

-

Nrf2 Signaling Pathway: The Keap1-Nrf2 pathway is a primary sensor for oxidative and electrophilic stress. Electrophiles like this compound can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and detoxification genes.

-

MAPK Signaling Pathway: Oxidative stress is a known activator of Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK. These pathways are involved in regulating inflammation, apoptosis, and other cellular stress responses.

Caption: Potential activation of Nrf2 and MAPK pathways by this compound-induced oxidative stress.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible investigation of the biological activities of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted for volatile compounds like this compound to determine the lowest concentration that inhibits visible growth of a microorganism.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

-

Preparation of Microtiter Plate: Dispense 100 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilution: Add a defined volume of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate. Ensure the final solvent concentration is non-inhibitory.

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it in the growth medium. Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

-

Incubation: To account for the volatility of this compound, seal the microtiter plate with an adhesive plate sealer. Incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control.

Caption: Experimental workflow for MIC determination of this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the log of the this compound concentration.

DCFDA Assay for Reactive Oxygen Species (ROS) Detection

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is used to measure intracellular ROS levels.

-

Cell Preparation: Prepare a suspension of fungal or mammalian cells.

-

Loading with DCFDA: Incubate the cells with DCFDA solution (typically 10-50 µM) for 30-45 minutes at 37°C in the dark. DCFDA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped within the cells.

-

Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess DCFDA.

-

Treatment: Treat the cells with this compound at various concentrations. A positive control (e.g., H₂O₂) can be used to induce ROS production.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope at an excitation/emission of ~485/535 nm. The increase in fluorescence corresponds to the oxidation of DCFH to the highly fluorescent DCF by ROS.

Conclusion and Future Directions

Initial investigations reveal that this compound possesses significant biological activity, particularly as an antifungal agent. Its proposed mechanism of action, involving cell membrane and mitochondrial disruption leading to oxidative stress, provides a solid basis for further research. However, a comprehensive understanding of its effects on mammalian cells is still lacking.

Future research should focus on:

-

Determining the IC₅₀ values of this compound against a broad panel of human cancer and non-cancer cell lines. This is crucial for assessing its therapeutic index and potential for drug development.

-

Elucidating the specific molecular targets of this compound in both microbial and mammalian cells.

-

Investigating the activation of specific signaling pathways, such as Nrf2 and MAPK, in mammalian cells upon exposure to this compound. This will provide a deeper understanding of its cellular effects and potential off-target toxicities.

-

Exploring the in vivo efficacy and safety of this compound in animal models of microbial infections and cancer.

By addressing these key areas, the scientific community can better evaluate the therapeutic potential of this compound and pave the way for the development of novel therapeutic agents.

The Synthesis of 2-Octenal: A Technical Guide to its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for 2-octenal (B7820987), an α,β-unsaturated aldehyde of interest in various chemical industries. While a definitive first synthesis remains historically ambiguous, this document traces the origins of its preparation to the mid-20th century, contextualized by the broader advancements in organic synthesis. This guide details key synthetic routes, including Aldol (B89426) condensation, Wittig reactions, and the oxidation of 2-octen-1-ol, presenting them with detailed experimental protocols and quantitative data to facilitate reproducibility and comparison. Signaling pathways, experimental workflows, and logical relationships are visualized through Graphviz diagrams, offering a clear and concise understanding of the underlying chemical principles.

Historical Context and Discovery

The precise moment of the first synthesis of this compound is not definitively documented in widely available scientific literature. However, its synthesis can be situated within the broader context of the exploration of unsaturated aldehydes in the mid-20th century. A notable early example of a process for producing this compound is detailed in a 1953 patent. This method involved the reaction of hexaldehyde with a vinyl alkyl ether in the presence of boron trifluoride, followed by hydrolysis to yield this compound[1]. This indicates that by the early 1950s, methods for the targeted synthesis of such compounds were being actively developed and patented for industrial application.

The scientific landscape of the early to mid-20th century was characterized by a rapid expansion of synthetic organic chemistry. The development of fundamental reactions like the Aldol condensation and the Wittig reaction provided chemists with the tools to construct carbon-carbon bonds with increasing control and efficiency. It is within this environment of burgeoning synthetic capability that the synthesis of this compound and other similar unsaturated aldehydes became feasible and of interest for their potential applications in flavors, fragrances, and as intermediates in the synthesis of more complex molecules.

Synthesis of this compound

Several key synthetic strategies have been employed for the preparation of this compound. The most common and versatile of these include Aldol condensation, the Wittig reaction, and the oxidation of the corresponding allylic alcohol, 2-octen-1-ol. Other notable methods, such as the Julia-Kocienski olefination and Grignard reactions, also offer viable pathways.

Aldol Condensation

The Aldol condensation is a cornerstone of carbon-carbon bond formation and a common method for the synthesis of α,β-unsaturated aldehydes. In the context of this compound synthesis, this typically involves the cross-condensation of hexanal (B45976) and acetaldehyde (B116499).

-

Reaction Setup: A solution of sodium hydroxide (B78521) (e.g., 2 M in water) is prepared and cooled in an ice bath.

-

Addition of Aldehydes: A mixture of hexanal (1.0 equivalent) and acetaldehyde (1.0-1.5 equivalents) is added dropwise to the cooled basic solution with vigorous stirring.

-

Reaction: The reaction mixture is stirred at a low temperature (e.g., 5-10 °C) for a specified period (e.g., 2-4 hours) to promote the aldol addition.

-

Dehydration: The temperature is then raised (e.g., to room temperature or slightly above) to facilitate the dehydration of the intermediate β-hydroxy aldehyde to form this compound.

-

Workup: The reaction is quenched by neutralization with a dilute acid (e.g., HCl). The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure (E)-2-octenal.

Table 1: Quantitative Data for Aldol Condensation Synthesis of this compound Analogs

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| n-Butyraldehyde | n-Butyraldehyde | NaOH | Ethanol/Water | 80-85 | 4 | ~75 | BenchChem |

| Isobutyraldehyde | Propionaldehyde | NaOH | Ethanol | RT | 12 | ~60-70 | BenchChem |

Figure 1: Mechanism of the base-catalyzed cross-aldol condensation of hexanal and acetaldehyde.

Wittig Reaction

The Wittig reaction provides a highly versatile method for the synthesis of alkenes, including this compound. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of trans-2-octenal, hexanal can be reacted with a stabilized ylide such as (triphenylphosphoranylidene)acetaldehyde.

-

Ylide Preparation (if not commercially available): A phosphonium (B103445) salt, such as (2-oxoethyl)triphenylphosphonium chloride, is suspended in an anhydrous solvent (e.g., THF) and treated with a strong base (e.g., n-butyllithium) at a low temperature (e.g., -78 °C) to generate the corresponding ylide.

-

Reaction with Aldehyde: A solution of hexanal (1.0 equivalent) in the same anhydrous solvent is added dropwise to the ylide solution at low temperature.

-

Warming: The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period (e.g., 12-24 hours).

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with water and brine, then dried over an anhydrous salt.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to separate the this compound from the triphenylphosphine (B44618) oxide byproduct.

Table 2: Quantitative Data for Wittig Reaction Synthesis of Alkenes

| Aldehyde | Ylide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane/Water | RT | 0.5 | ~70-80 | YouTube |

| Benzaldehyde | Methyl 2-(triphenylphosphoranylidene)acetate | - | Aqueous Media | 4 | 12 | Variable | The Royal Society of Chemistry |

Figure 2: Mechanism of the Wittig reaction for the synthesis of (E)-2-octenal.

Oxidation of 2-Octen-1-ol

The oxidation of the primary allylic alcohol, 2-octen-1-ol, to this compound is a common and efficient synthetic route. Various oxidizing agents can be employed, with pyridinium (B92312) chlorochromate (PCC) being a classic choice for this transformation due to its mildness and selectivity.

-

Reaction Setup: A suspension of pyridinium chlorochromate (PCC) (1.2-1.5 equivalents) and an inert adsorbent such as Celite is prepared in an anhydrous chlorinated solvent (e.g., dichloromethane) in a flask equipped with a stirrer.

-

Addition of Alcohol: A solution of trans-2-octen-1-ol (B96542) (1.0 equivalent) in the same solvent is added to the PCC suspension in one portion.

-

Reaction: The mixture is stirred at room temperature for a period of 2-4 hours, during which the color of the mixture typically changes from orange to a dark brown or black tar-like precipitate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and filtered through a pad of silica gel or Celite to remove the chromium residues.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be further purified by column chromatography or distillation to yield pure trans-2-octenal[2].

Table 3: Quantitative Data for Oxidation of Alcohols to Aldehydes

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary/Secondary Alcohols | PCC | Dichloromethane | Room Temp. | 2-4 | High | Organic Synthesis |

| trans-2-Hexen-1-ol | Active MnO₂ | - | - | - | 90 | Google Patents |

| Benzyl Alcohol | PCC/Al₂O₃ | Solvent-free | Room Temp. | 0.17 | 94 | researchgate.net |

Note: While a specific yield for the PCC oxidation of 2-octen-1-ol was not found in the searched literature, the general procedure is highly effective for similar primary alcohols.

Figure 3: Experimental workflow for the oxidation of 2-octen-1-ol to this compound using PCC.

Other Notable Synthetic Methods

Beyond the three primary methods detailed above, other modern synthetic reactions can be applied to the synthesis of this compound, often offering advantages in terms of stereoselectivity or substrate scope.

-

Julia-Kocienski Olefination: This modified version of the Julia olefination offers a powerful and stereoselective route to alkenes, typically favoring the formation of the (E)-isomer. The reaction involves the coupling of a sulfone (e.g., a phenyltetrazolyl sulfone derivative) with an aldehyde (e.g., hexanal) in a one-pot procedure[3][4].

-

Grignard Reaction: The synthesis of this compound can be envisioned through the reaction of a Grignard reagent, such as pentylmagnesium bromide, with acrolein. This would be followed by an oxidation step to convert the resulting secondary alcohol to the desired α,β-unsaturated aldehyde. Careful control of reaction conditions is necessary to avoid 1,4-addition to the conjugated system.

Conclusion

The synthesis of this compound, a molecule of industrial and research interest, is accessible through a variety of established synthetic methodologies. While its precise historical discovery remains to be pinpointed to a single event, its preparation is firmly rooted in the synthetic advancements of the mid-20th century. The Aldol condensation, Wittig reaction, and oxidation of 2-octen-1-ol represent the most common and reliable approaches, each with its own set of advantages and considerations. This guide provides researchers and drug development professionals with a detailed overview of these methods, complete with experimental protocols and comparative data, to aid in the selection and implementation of the most suitable synthetic strategy for their specific needs. The included diagrams offer a visual representation of the chemical transformations, further clarifying the reaction pathways and workflows.

References

2-Octenal CAS number and molecular formula reference

This technical guide provides a comprehensive overview of (E)-2-Octenal, an unsaturated aldehyde of interest to researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis protocols, biological activities, and analytical methodologies.

Chemical Identification and Properties

(E)-2-Octenal, also known as trans-2-Octenal, is an organic compound characterized by an eight-carbon chain with a double bond in the trans configuration between the second and third carbons and a terminal aldehyde group.[1][2] It is a colorless to pale yellow liquid with a distinct fatty, green, and citrus-like odor.[1][3] This compound is utilized in the flavor and fragrance industries and serves as an intermediate in organic synthesis.[1][4]

Table 1: Chemical Identifiers for (E)-2-Octenal

| Identifier | Value |

| CAS Number | 2548-87-0[1][2][5] |

| Molecular Formula | C₈H₁₄O[1][2][5] |

| Molecular Weight | 126.20 g/mol [3][5] |

| IUPAC Name | (E)-oct-2-enal[3] |

| Synonyms | trans-2-Octenal, (E)-Oct-2-enal, trans-2-Octen-1-al[2][3] |

| InChI Key | LVBXEMGDVWVTGY-VOTSOKGWSA-N[1][2] |

| SMILES | CCCCC/C=C/C=O[1] |

Table 2: Physical and Chemical Properties of (E)-2-Octenal

| Property | Value |

| Appearance | Colorless to light yellow liquid[1] |

| Odor | Fatty, citrus-like, green-leafy[1][3] |

| Density | 0.846 g/mL at 25 °C[6] |

| Boiling Point | 84-86 °C at 19 mmHg[6] |

| Flash Point | 66 °C (150.8 °F) - closed cup[6] |

| Refractive Index | 1.449 - 1.455 at 20 °C[3] |

| Solubility | Slightly soluble in water; soluble in most fixed oils[3] |

| Vapor Density | >1 (vs air)[6] |

Experimental Protocols: Synthesis of 2-Octenal (B7820987)

The synthesis of 2-alkenals like this compound can be achieved through various organic reactions, most notably the aldol (B89426) condensation.

Protocol 1: Base-Catalyzed Aldol Condensation of Hexanal (B45976)

This protocol describes the self-condensation of an aldehyde to form a β-hydroxy aldehyde, which then dehydrates to yield the α,β-unsaturated aldehyde.[7]

Materials:

-

Hexanal

-

Sodium hydroxide (B78521) (or other suitable base)

-

An appropriate solvent (e.g., Dimethylformamide - DMF, Acetonitrile - MeCN, or Ethanol)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve hexanal in the chosen solvent.[7]

-

Catalyst Addition: Slowly add the base catalyst to the stirred solution.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).[7]

-

Workup - Quenching: Once the reaction is complete, neutralize the mixture by adding 1 M HCl until it reaches a neutral pH.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product using an organic solvent like diethyl ether or ethyl acetate.[7]

-

Washing: Wash the collected organic layer sequentially with water and then with brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

-

Purification: The crude this compound can be further purified using distillation under reduced pressure or column chromatography.

Protocol 2: Copper-Catalyzed Synthesis from an Enol Derivative

This method provides an alternative route for synthesizing (E)-2-Octenal.[4]

Materials:

-

Enol derivative (1.0 mmol)

-

CuPF₆(CH₃CN)₄ (0.05 mmol)

-

Di-tert-butyl ethylenediamine (B42938) (0.05 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.20 mmol)

-

Dichloromethane (DCM)

-

4Å molecular sieves

-

10% NaHSO₄ aqueous solution

-

Anhydrous MgSO₄

Procedure:

-

Reaction Setup: In a nitrogen-filled glove box, add the enol derivative, CuPF₆(CH₃CN)₄, di-tert-butyl ethylenediamine, and DMAP to a Schlenk tube containing dichloromethane.[4]

-

Drying: Add 100 mg of 4Å molecular sieves to the mixture. Seal the tube and remove it from the glove box.[4]

-

Reaction: Replace the nitrogen atmosphere with oxygen at 1 atm pressure. Stir the reaction mixture at room temperature for 1 hour.[4]

-